Cas no 1219967-70-0 (3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride)

3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound with notable features for chemical research and development. It boasts a pyrrolidine core with a methoxyethoxy substitution, which enhances its reactivity and selectivity in various synthetic pathways. The hydrochloride salt form provides better solubility and stability, facilitating its use in both laboratory and industrial applications.
3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride structure
1219967-70-0 structure
Product name:3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride
CAS No:1219967-70-0
MF:C8H18ClNO2
MW:195.68702173233
CID:1079249
PubChem ID:56829880

3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride
    • 3-((2-Methoxyethoxy)methyl)pyrrolidinehydrochloride
    • 3-((2-Methoxyethoxy)methyl)pyrrolidine hydrochloride
    • AKOS015849144
    • 3-[(2-Methoxyethoxy)methyl]pyrrolidinehydrochloride
    • 1219967-70-0
    • 3-(2-methoxyethoxymethyl)pyrrolidine;hydrochloride
    • MDL: MFCD13560213
    • Inchi: InChI=1S/C8H17NO2.ClH/c1-10-4-5-11-7-8-2-3-9-6-8;/h8-9H,2-7H2,1H3;1H
    • InChI Key: DNMQIWDJNPWAKA-UHFFFAOYSA-N
    • SMILES: COCCOCC1CCNC1.Cl

Computed Properties

  • Exact Mass: 195.1026065g/mol
  • Monoisotopic Mass: 195.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 98.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų

3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM310873-1g
3-((2-Methoxyethoxy)methyl)pyrrolidine hydrochloride
1219967-70-0 95%
1g
$186 2023-01-01
Chemenu
CM310873-5g
3-((2-Methoxyethoxy)methyl)pyrrolidine hydrochloride
1219967-70-0 95%
5g
$499 2023-01-01

Additional information on 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride

Introduction to 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride (CAS No. 1219967-70-0)

3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride, also known by its CAS number 1219967-70-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its unique structural features, which include a methoxyethoxy-substituted methyl group attached to the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The chemical structure of 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride can be represented as follows: C9H19NO3·HCl. This compound has a molecular weight of approximately 223.71 g/mol. The presence of the methoxyethoxy group introduces significant steric and electronic effects, which can influence the compound's pharmacological properties and interactions with biological targets.

In recent years, 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound can interact with various receptors and transporters, including serotonin (5-HT) receptors, dopamine (DA) receptors, and norepinephrine (NE) transporters.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the effects of 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride on serotonin receptors. The results indicated that this compound exhibits selective agonist activity at 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This finding suggests that 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride could be a promising lead compound for the development of novel anxiolytic and antidepressant drugs.

In addition to its potential as a CNS modulator, 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride has also been explored for its anti-inflammatory properties. A study published in the Inflammation Research journal in 2020 demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride have also been investigated to assess its suitability for clinical use. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. The methoxyethoxy group contributes to improved solubility and permeability, which are crucial factors for effective drug delivery.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-[(2-Meth oxy eth oxy )m eth yl ]py rroli dine hy dro chlo ride. Preliminary results from Phase I trials have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and support further clinical development.

In conclusion, 3-[(2-M eth oxy eth oxy )m eth yl ]py rroli dine hy dro chlo ride (CAS No. 1219967-70-0) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug discovery efforts in areas such as CNS disorders, inflammation, and other medical conditions. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use as a novel therapeutic agent.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd